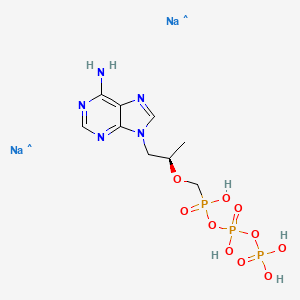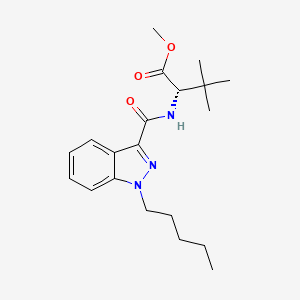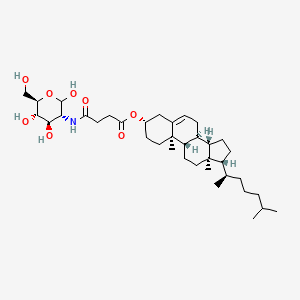
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N,N-dimethyltryptamine N-oxide: is a naturally occurring psychedelic compound belonging to the tryptamine class. It is found in a variety of plant species and is also secreted by the glands of certain toad species, such as the Colorado River toad . This compound is known for its potent psychoactive effects, which include profound alterations in consciousness and perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-N,N-dimethyltryptamine N-oxide typically involves the oxidation of 5-methoxy-N,N-dimethyltryptamine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, to achieve the oxidation . The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 5-methoxy-N,N-dimethyltryptamine N-oxide may involve large-scale oxidation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-N,N-dimethyltryptamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: It can be reduced back to 5-methoxy-N,N-dimethyltryptamine under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: 5-methoxy-N,N-dimethyltryptamine.
Substitution: Various substituted tryptamines.
Scientific Research Applications
Chemistry: 5-methoxy-N,N-dimethyltryptamine N-oxide is used as a research tool to study the structure-activity relationships of tryptamines and their derivatives .
Biology: In biological research, this compound is used to investigate the effects of psychedelics on brain function and neurochemistry .
Medicine: There is ongoing research into the potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine N-oxide for treating mental health disorders such as depression and anxiety .
Industry: The compound is also explored for its potential use in developing new pharmaceuticals and psychoactive substances .
Mechanism of Action
5-methoxy-N,N-dimethyltryptamine N-oxide primarily acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . This interaction leads to the modulation of serotonin levels in the brain, resulting in altered perception and consciousness. The compound’s effects are mediated through the activation of these receptors, which play a crucial role in mood regulation and cognitive processes .
Comparison with Similar Compounds
N,N-dimethyltryptamine (DMT): A closely related compound with similar psychoactive effects but a shorter duration of action.
Bufotenine: Another tryptamine derivative with psychoactive properties, found in certain plants and toads.
Uniqueness: 5-methoxy-N,N-dimethyltryptamine N-oxide is unique due to its rapid onset and short duration of action, making it distinct from other similar compounds. Its potent effects and ability to induce profound alterations in consciousness set it apart from other tryptamines .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C13H18N2O2/c1-15(2,16)7-6-10-9-14-13-5-4-11(17-3)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
AVIICGUHIIDHRN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)
![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)
![N-isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B10860592.png)
![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)







![(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid](/img/structure/B10860658.png)


